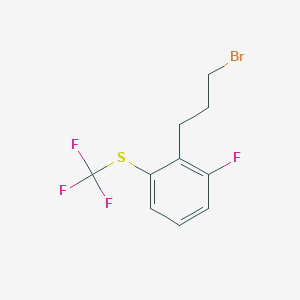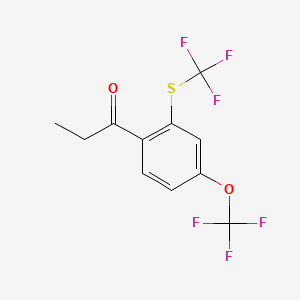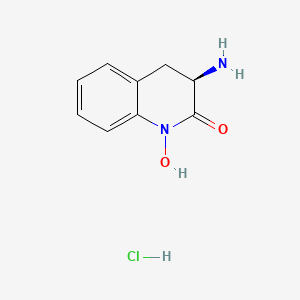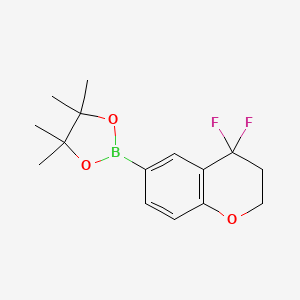
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a chroman ring system substituted with difluoromethyl groups and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via electrophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formation of the Dioxaborolane Moiety: The final step involves the reaction of the chroman derivative with a boronic acid or boronic ester under conditions that promote the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions, with bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
科学研究应用
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be explored for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chroman ring system may also contribute to the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with a different aromatic substituent.
2-(4,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar structure but different aromatic ring.
Uniqueness
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the chroman ring system, which may impart distinct electronic and steric properties compared to other boronic esters
属性
分子式 |
C15H19BF2O3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
2-(4,4-difluoro-2,3-dihydrochromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O3/c1-13(2)14(3,4)21-16(20-13)10-5-6-12-11(9-10)15(17,18)7-8-19-12/h5-6,9H,7-8H2,1-4H3 |
InChI 键 |
CIMCTJPZDPPQEN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


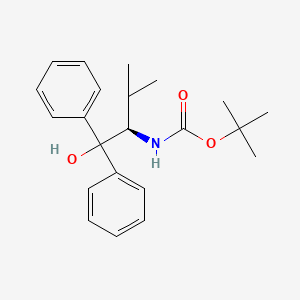

![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
